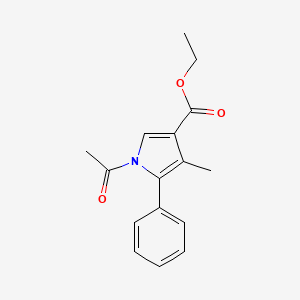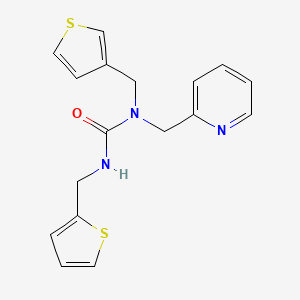
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in biological studies, making it an important subject of research.
Mechanism Of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins in the body, which are involved in the development of various diseases. This inhibition leads to the suppression of disease progression and the promotion of healing.
Biochemical And Physiological Effects
Studies have shown that 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has various biochemical and physiological effects on the body. These effects include the inhibition of cell growth and division, the reduction of inflammation, and the improvement of insulin sensitivity. Additionally, this compound has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in lab experiments include its high potency and specificity, which allows for accurate and reliable results. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in lab experiments include its potential toxicity and side effects, which can affect the accuracy and reliability of the results. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential applications in certain fields.
Future Directions
There are several future directions for the research on 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. These include:
1. Further studies on the mechanism of action of this compound, which can help identify potential new applications and improve its effectiveness.
2. Investigation of the potential side effects and toxicity of this compound, which can help improve its safety and reliability in lab experiments.
3. Development of new synthesis methods and purification techniques, which can improve the efficiency and yield of this compound.
4. Exploration of the potential applications of this compound in other fields, such as materials science and catalysis.
Conclusion:
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has shown promising results in scientific research. This compound has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 2-pyridinemethanol, 2-thiophenemethanol, and 3-thiophenemethanol with isocyanate. The reaction takes place in the presence of a catalyst and a solvent, typically chloroform or dichloromethane. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes.
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(19-10-16-5-3-8-23-16)20(11-14-6-9-22-13-14)12-15-4-1-2-7-18-15/h1-9,13H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGGPYYIXWBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)
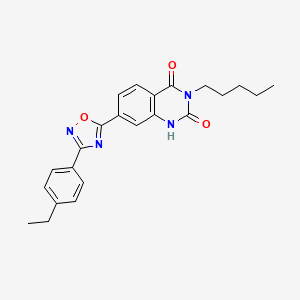
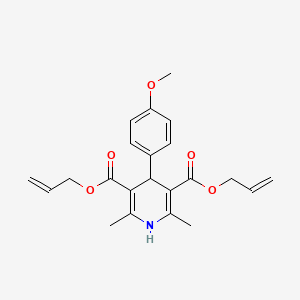
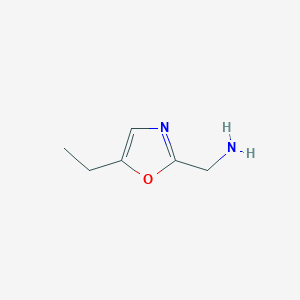
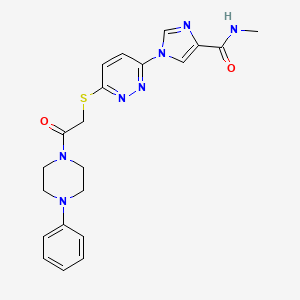
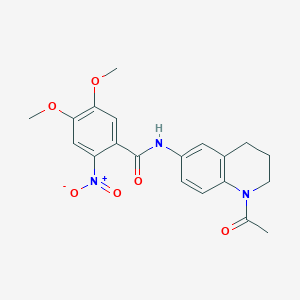
![N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2619459.png)
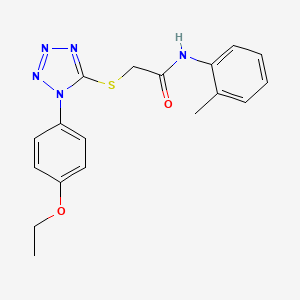
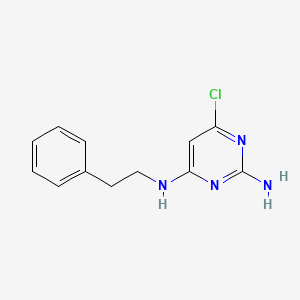
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)
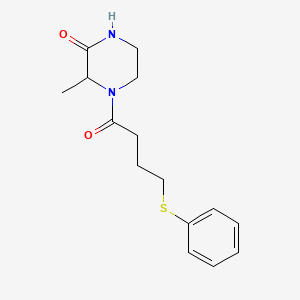
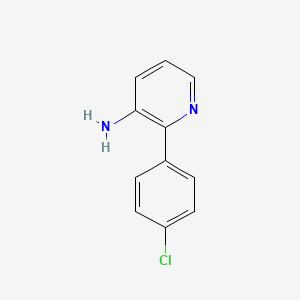
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
